molecular formula C6H11N5O2 B1382868 5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1803593-02-3

5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B1382868
CAS No.: 1803593-02-3
M. Wt: 185.18 g/mol
InChI Key: GUEMSOQAFAWEOO-UHFFFAOYSA-N
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Description

The compound 5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxamide features a versatile 5-amino-1,2,3-triazole-4-carboxamide core, a scaffold recognized in pioneering research for its potential against neglected tropical diseases and bacterial adaptation mechanisms. This specific derivative, with its ethoxymethyl substituent, is of significant interest for probe development and structure-activity relationship (SAR) studies. Researchers are exploring this class of compounds for its activity against Trypanosoma cruzi , the parasite responsible for Chagas disease, a leading cause of cardiac-related mortality in endemic regions . The 5-amino-1,2,3-triazole-4-carboxamide (ATC) series was identified through phenotypic screening as a novel hit with demonstrated efficacy in reducing parasite burden in vivo, offering a potential pathway toward new therapeutic options beyond the limited current standards, benznidazole and nifurtimox . Concurrently, closely related analogs within this chemical family have been advanced as inhibitors of the bacterial SOS response, a key pathway driving antibiotic resistance . These small molecules, termed DISARMERs, act by inhibiting the RecA*-mediated auto-proteolysis of the LexA repressor. By disarming this bacterial stress response, they can suppress the emergence of resistance and sensitize bacteria to antibiotic treatment, presenting a compelling adjuvant strategy for antimicrobial therapy . The 5-amino-1,2,3-triazole-4-carboxamide scaffold is therefore a valuable chemical tool for investigating new interventions in parasitology and microbiology.

Properties

IUPAC Name

5-amino-1-(ethoxymethyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5O2/c1-2-13-3-11-5(7)4(6(8)12)9-10-11/h2-3,7H2,1H3,(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEMSOQAFAWEOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCN1C(=C(N=N1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Parameters:

Parameter Description References
Catalysts Sodium ethoxide, cesium carbonate, sodium methoxide ,
Solvents Ethanol, methanol ,
Intermediates Nitriles and azides ,
Reaction Conditions Mild temperatures (0°C to 40°C), inert atmosphere

Synthetic Route for Ethoxymethyl Substituent

The ethoxymethyl group at the N-1 position is introduced via alkylation of the triazole core with ethoxymethyl halides or related derivatives. This step typically occurs after the formation of the triazole ring and involves nucleophilic substitution reactions.

Typical Procedure:

  • Reagents: Ethoxymethyl chloride or ethoxymethyl bromide.
  • Conditions: Conducted in a polar aprotic solvent such as acetonitrile or dimethylformamide, with base (e.g., potassium carbonate) to facilitate nucleophilic attack.
  • Outcome: Selective alkylation at the N-1 nitrogen atom, yielding the ethoxymethyl derivative.

Carboxamide Formation at C-4

The carboxamide moiety is introduced through amidation of the corresponding carboxylic acid or its activated derivatives. The process involves:

  • Conversion of a carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride.
  • Subsequent reaction with ammonia or primary amines to afford the carboxamide.

Procedure Details:

  • Activation: Carboxylic acid is treated with oxalyl chloride under inert atmosphere, often with catalytic DMF.
  • Amidation: The acyl chloride reacts with ammonia or primary amines in the presence of a base such as triethylamine.
  • Conditions: Typically performed at low temperature to control reactivity and prevent side reactions.

Synthesis Summary and Data Table

Step Reagents Catalysts Solvent Temperature Duration Notes
Cycloaddition Azides + Nitriles Sodium ethoxide / Cesium carbonate Ethanol / Methanol 0°C to 40°C 4-16 hours Moisture and air sensitive, requires inert atmosphere
Ethoxymethylation Ethoxymethyl halide K2CO3 Acetonitrile Room temp to 40°C 2-6 hours Nucleophilic substitution at N-1
Amidation Carboxylic acid None (activation step) Dichloromethane / Toluene Reflux 4-12 hours Use of oxalyl chloride or thionyl chloride

Research Findings and Optimization Strategies

Recent studies have demonstrated that the choice of catalyst significantly influences the yield and purity of the final compound. Sodium ethoxide and cesium carbonate are the most effective, with cesium carbonate often providing higher yields due to its stronger basicity and solubility in organic solvents.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted triazoles.

Scientific Research Applications

5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparison with Similar Compounds

Key Observations :

  • The carbamoylmethyl analog is the most well-characterized, with demonstrated inhibition of LexA self-cleavage, a critical step in bacterial SOS response activation .
  • Substituents like aryl groups (e.g., 4-methylphenyl) or boron-containing moieties shift biological activity toward anticancer or alternative antibacterial mechanisms .
  • Ethoxymethyl vs. Carbamoylmethyl : The ethoxymethyl group introduces an ether linkage, likely enhancing hydrophilicity compared to the carbamoylmethyl group’s hydrogen-bonding capacity. This may alter membrane permeability and target binding kinetics.

Physicochemical and Pharmacokinetic Properties

Property Carbamoylmethyl Analog Ethoxymethyl Analog (Predicted) Phenylboronic Derivatives
LogP Moderate (due to polar carbamoyl) Higher (ethoxy increases lipophilicity) Low (boron enhances polarity)
Solubility Moderate in aqueous buffers Improved due to ethoxy’s polarity Variable
Metabolic Stability Susceptible to amide hydrolysis Ethoxy may resist hydrolysis Boron moiety may confer stability

Notes:

  • The carbamoylmethyl analog’s β-turn mimetic structure is critical for LexA binding, while ethoxymethyl’s bulkier substituent may disrupt this interaction unless compensatory modifications are made .

Biological Activity

5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of substituted triazoles. Its structure features a 1,2,3-triazole ring with various functional groups, which have been associated with diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is C₆H₁₁N₅O₂. The key components of its structure include:

  • Triazole Ring : A five-membered heterocycle containing three nitrogen atoms.
  • Ethoxymethyl Group : Attached to the first nitrogen (N1).
  • Amino Group : Located at the fifth position (C5).
  • Carboxamide Group : Linked to the fourth carbon (C4).

This unique arrangement contributes to its biological activity and potential as a drug candidate.

Antimicrobial Activity

Research has indicated that triazole derivatives, including this compound, exhibit significant antimicrobial properties. A study on related triazole compounds demonstrated their efficacy against various bacterial strains and fungi. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for microbial survival.

Antiviral Potential

The antiviral activity of triazole derivatives has been a focal point in recent studies. For instance, compounds with similar structural motifs have shown promising results against viruses such as SARS-CoV and hepatitis C virus. The interaction between these compounds and viral proteins suggests that they may inhibit viral replication effectively.

Antimalarial Activity

Recent investigations into triazole derivatives have also explored their antimalarial properties. In vitro studies demonstrated that certain triazole compounds exhibited low cytotoxicity while maintaining potent activity against Plasmodium species. For example, derivatives with IC50 values in the submicromolar range were identified as potential candidates for further optimization in antimalarial drug discovery .

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial effects of triazole derivatives, this compound was tested against several pathogenic bacteria and fungi. The results indicated that this compound displayed significant inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) below 100 μg/mL.

Case Study 2: Antiviral Effects

A series of derivatives based on the triazole core were synthesized and tested for antiviral activity against human coronaviruses. Compounds similar to this compound showed effective inhibition of viral replication by interacting with the main protease of the virus. One derivative achieved an EC50 value of 0.8 μM with low cytotoxicity in mammalian cell lines .

Research Findings Summary Table

Activity Type IC50/EC50 Value Tested Strains/Cells Notes
Antimicrobial<100 µg/mLVarious bacteria and fungiSignificant inhibition observed
Antiviral0.8 µMHuman coronavirusesLow cytotoxicity
Antimalarial<5 µMPlasmodium speciesPotential candidates for optimization

Q & A

Q. What are the optimal synthetic strategies and critical parameters for synthesizing 5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis involves multi-step reactions, typically starting with the formation of the triazole core via Huisgen cycloaddition or other click chemistry approaches. Key parameters include:

  • Temperature control : Reactions often proceed at 50–80°C to balance yield and purity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
  • pH optimization : Acidic or neutral conditions prevent undesired side reactions in carboxamide formation .
  • Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) ensures high purity (>95%) .
    Monitoring via TLC and NMR spectroscopy is essential to track reaction progress .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Single-crystal X-ray diffraction : Provides definitive 3D atomic arrangement .
  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., ethoxymethyl at N1, carboxamide at C4) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C6_6H10_{10}N5_5O2_2) .

Q. How do the compound's solubility and stability influence experimental design?

  • Solubility : Preferentially soluble in DMSO or DMF (>50 mg/mL); limited aqueous solubility necessitates vehicle controls in biological assays .
  • Stability : Stable at −20°C for long-term storage; avoid prolonged exposure to light or moisture to prevent degradation .

Advanced Research Questions

Q. What mechanistic insights explain its reported biological activity (e.g., antimicrobial, anticancer)?

  • Kinase inhibition : Structural analogs (e.g., triazole-carboxamides) inhibit kinases like B-Raf or COX-2 via competitive binding to ATP pockets .
  • SOS response modulation : The triazole scaffold disrupts bacterial RecA-LexA interactions, blocking DNA repair pathways .
  • Cellular assays : Use MTT or ATP-based viability assays to quantify IC50_{50} values in cancer cell lines (e.g., RXF 393 renal cancer) .

Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?

  • Substituent effects : Ethoxymethyl enhances metabolic stability compared to benzyl groups ; halogenation (e.g., Cl, F) improves target affinity .
  • Bioisosteric replacements : Replace carboxamide with sulfonamide to assess solubility-impact trade-offs .
  • In silico modeling : Molecular docking (AutoDock Vina) predicts binding modes to prioritize derivatives .

Q. How should researchers resolve contradictory data in biological activity reports?

  • Cross-validation : Replicate assays in orthogonal models (e.g., enzyme inhibition + cell-based assays) .
  • Statistical rigor : Apply ANOVA or Student’s t-test to assess significance; report p-values and confidence intervals .
  • Batch variability : Characterize purity (>95% by HPLC) and confirm absence of endotoxins .

Q. What computational tools predict its pharmacokinetic and toxicity profiles?

  • ADMET prediction : SwissADME or ADMETLab estimate logP (∼1.5), moderate blood-brain barrier permeability, and CYP450 interactions .
  • Toxicity screening : Use ToxCast or Ames test data from structural analogs to infer genotoxicity risks .

Q. What strategies mitigate off-target effects in functional studies?

  • Proteome-wide profiling : KinomeScan or thermal shift assays identify promiscuous binding .
  • CRISPR-Cas9 knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxamide

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